

Barringtonite: A Comprehensive Technical Guide to Identification and Classification

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Compound of Interest

Compound Name: Barringtonite

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Introduction

Barringtonite, a hydrous magnesium carbonate with the chemical formula $MgCO_3 \cdot 2H_2O$, is a mineral of interest in various scientific fields, including geology, materials science, and potentially pharmaceuticals due to its composition and properties.[1][2] This technical guide provides an in-depth overview of the identification and classification of **Barringtonite**, detailing its core properties, formation, and the experimental protocols necessary for its characterization.

Physicochemical Properties

Barringtonite is a colorless and transparent mineral that typically occurs as fibrous, nodular, or radial crystalline aggregates.[3] It is formed through the leaching of magnesium from olivine basalt by meteoric water.[1][3]

Data Presentation: Quantitative Mineralogical Data

The following tables summarize the key quantitative data for **Barringtonite**, facilitating comparison and analysis.

Table 1: Crystallographic Data

Property	Value
Crystal System	Triclinic
Space Group	P1 or P $\bar{1}$
Unit Cell Dimensions	$a = 9.155 \text{ \AA}$, $b = 6.202 \text{ \AA}$, $c = 6.092 \text{ \AA}$
	$\alpha = 94^\circ 00'$, $\beta = 95^\circ 32'$, $\gamma = 108^\circ 42'$
Z (formula units/unit cell)	4

Source:[1][3][4]

Table 2: Chemical Composition

Constituent	Weight % (Theoretical)	Weight % (Typical Analysis 1)	Weight % (Typical Analysis 2)
MgO	33.49	31.8	33.5
CO ₂	36.57	34.8	36.5
H ₂ O	29.94	33.4	30.0
Total	100.00	100.0	100.0

Source:[1][3][5]

Table 3: Physical and Optical Properties

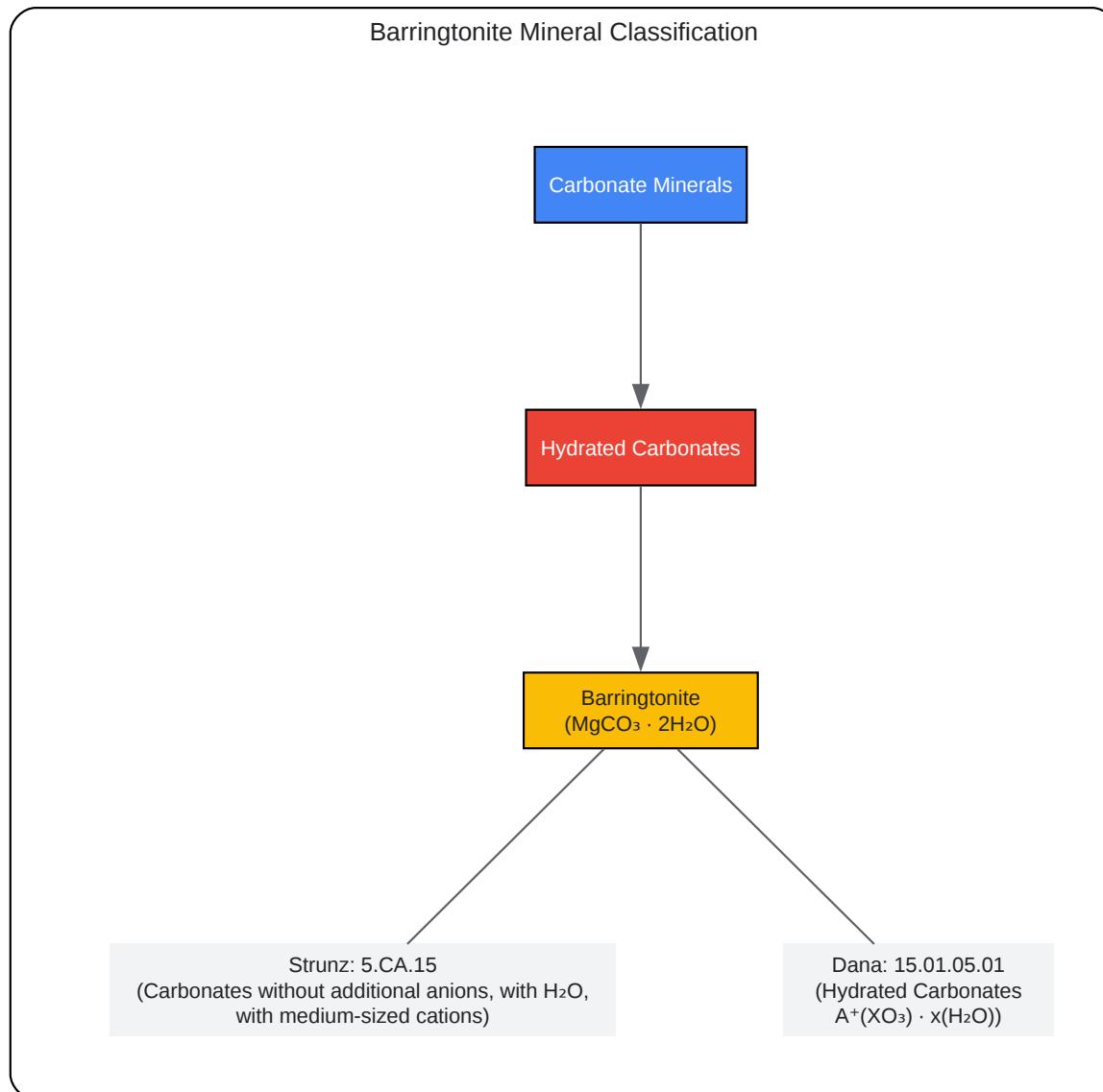
Property	Value
Color	Colorless
Luster	Vitreous
Streak	White
Hardness (Mohs)	Not Determined
Density (g/cm ³)	2.54 - 2.83
Cleavage	Good on {100}, {010}, and probable on {001}
Optical Class	Biaxial (+)
Refractive Indices	$n\alpha = 1.458$, $n\beta = 1.473$, $n\gamma = 1.501$
Birefringence	0.043
2V Angle (measured)	68° - 80°

Source:[1][3][4][5]

Mineral Classification

Barringtonite is classified within the carbonate class of minerals. Specifically, it belongs to the group of hydrated carbonates.

- Strunz Classification: 5.CA.15 - Carbonates without additional anions, with H₂O, with medium-sized cations.
- Dana Classification: 15.01.05.01 - Hydrated Carbonates with the general formula A⁺(XO₃) · x(H₂O).



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A diagram illustrating the classification of **Barringtonite**.

Experimental Protocols for Identification

Accurate identification of **Barringtonite** requires a combination of analytical techniques. The following sections detail the methodologies for key experiments.

X-Ray Powder Diffraction (XRPD)

X-ray powder diffraction is a fundamental technique for the identification of crystalline materials. The unique crystal structure of **Barringtonite** produces a characteristic diffraction pattern.

Methodology:

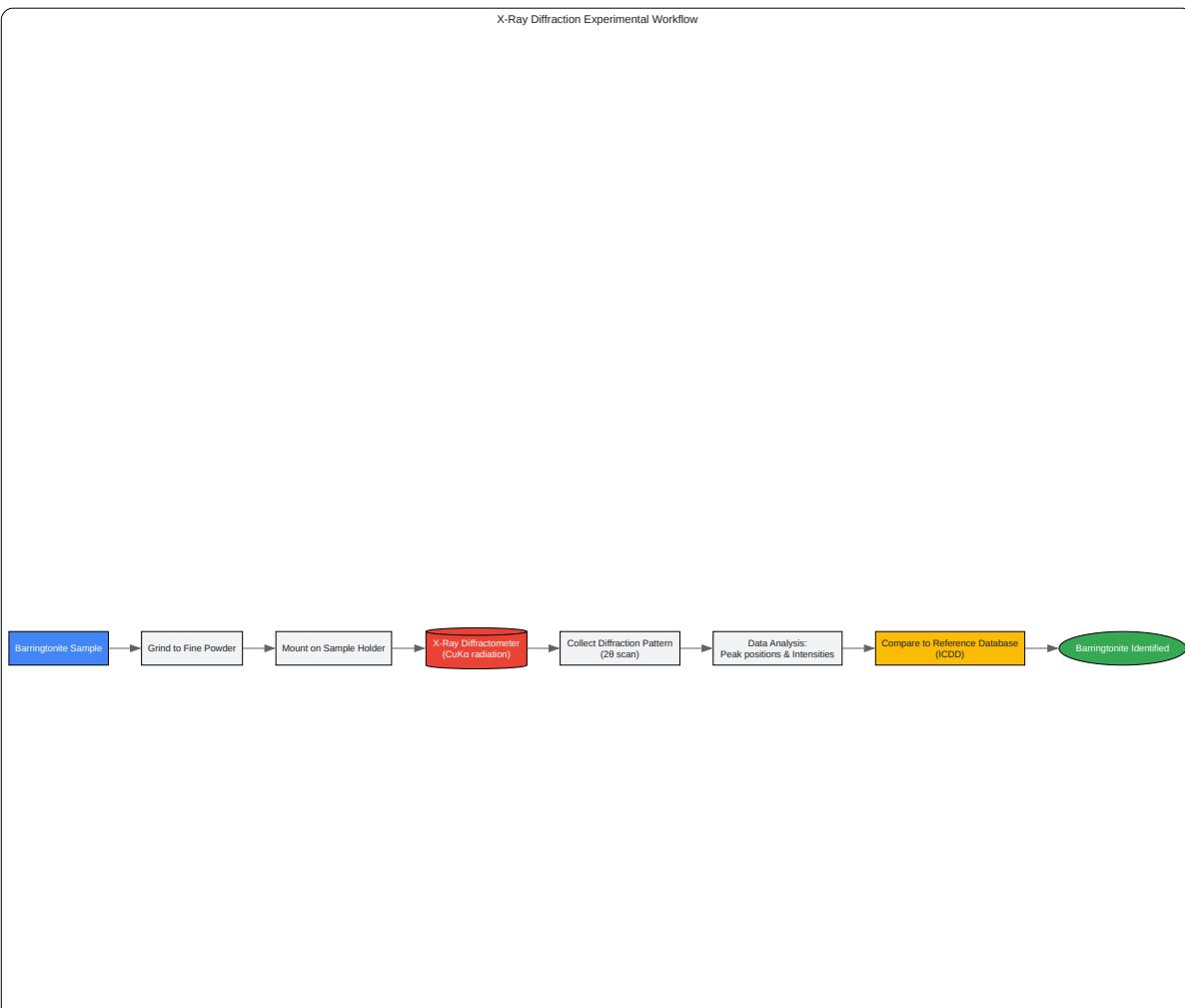
- Sample Preparation: A small amount of the mineral is finely ground to a homogenous powder using an agate mortar and pestle. The powder is then mounted onto a sample holder, ensuring a flat, level surface.
- Instrumentation: A powder X-ray diffractometer equipped with a CuK α radiation source ($\lambda = 1.5406 \text{ \AA}$) is typically used.
- Data Collection: The sample is scanned over a 2θ range of 5° to 70° with a step size of 0.02° and a count time of 1-2 seconds per step.
- Data Analysis: The resulting diffractogram is processed to identify the peak positions (2θ) and their relative intensities. These are then compared to a standard reference pattern for **Barringtonite** from the International Centre for Diffraction Data (ICDD) database.

Table 4: Characteristic X-ray Powder Diffraction Peaks for **Barringtonite**

2θ (CuKα)	d-spacing (Å)	Intensity
10.18°	8.682	vs
28.84°	3.093	vs
30.42°	2.936	vs
14.55°	6.087	s
15.22°	5.816	s
35.97°	2.495	s
39.00°	2.309	s

(vs = very strong, s = strong) Source:[1][3]

X-Ray Diffraction Experimental Workflow

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Workflow for the identification of **Barringtonite** using XRPD.

Thermal Analysis (TGA/DSC)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and decomposition of materials. For **Barringtonite**, these methods can reveal the loss of water molecules and the subsequent decomposition of the carbonate.

Methodology:

- Sample Preparation: A small, accurately weighed amount of the powdered mineral (typically 5-10 mg) is placed in an alumina or platinum crucible.
- Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is used.
- Experimental Conditions: The sample is heated from room temperature to approximately 1000°C at a constant heating rate of 10°C/min under an inert atmosphere (e.g., nitrogen) with a flow rate of 50 mL/min.
- Data Analysis: The TGA curve shows mass loss as a function of temperature, while the DSC curve indicates endothermic or exothermic events. For **Barringtonite**, two main mass loss steps are expected:
 - An initial loss corresponding to the two water molecules of hydration.
 - A subsequent loss corresponding to the release of carbon dioxide from the carbonate.

Vibrational Spectroscopy (FTIR and Raman)

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a mineral.

FTIR Spectroscopy Methodology:

- Sample Preparation: A small amount of the powdered sample is mixed with dry potassium bromide (KBr) and pressed into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat powder.
- Instrumentation: A Fourier Transform Infrared spectrometer.

- Data Collection: The spectrum is typically collected over the range of 4000 to 400 cm^{-1} .
- Data Analysis: The resulting spectrum will show characteristic absorption bands for:
 - O-H stretching and bending vibrations from the water molecules.
 - C-O stretching and bending vibrations from the carbonate group.

Raman Spectroscopy Methodology:

- Sample Preparation: A small amount of the powdered sample is placed on a microscope slide.
- Instrumentation: A Raman microscope equipped with a laser excitation source (e.g., 532 nm or 785 nm).
- Data Collection: The Raman spectrum is collected by focusing the laser onto the sample and collecting the scattered light.
- Data Analysis: The spectrum will show characteristic Raman shifts corresponding to the vibrational modes of the carbonate and water molecules.

Potential Applications in Drug Development

While direct pharmaceutical applications of **Barringtonite** are not established, its components, magnesium and carbonate, are relevant. Magnesium compounds are used as antacids and dietary supplements. The controlled synthesis and characterization of pure magnesium carbonate hydrates, like **Barringtonite**, could be of interest for understanding biomineralization processes and for the development of novel drug delivery systems or excipients. Its metastable nature is also of interest in CO₂ sequestration studies.^[5]

Conclusion

The identification and classification of **Barringtonite** are achieved through a combination of analytical techniques that probe its chemical, structural, and physical properties. This guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers, scientists, and drug development professionals to accurately characterize this mineral. The structured data and workflows presented herein are intended to support further

research and potential applications of **Barringtonite** and related hydrated magnesium carbonates.

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